5-Bromo-2-chloroquinazoline
Description
Significance of Quinazoline (B50416) Scaffold in Chemical Sciences and Medicinal Chemistry
The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is of immense interest in both chemical and medicinal sciences. rsc.orgmdpi.com This structural motif is present in over 200 naturally occurring alkaloids and is a privileged core in a multitude of synthetic compounds with a broad spectrum of pharmacological activities. rsc.org The therapeutic potential of quinazoline derivatives is extensive, with compounds exhibiting anticancer, anti-inflammatory, antibacterial, antihypertensive, antiviral, and antifungal properties. rsc.orgrsc.org
The significance of the quinazoline scaffold is underscored by the number of FDA-approved drugs that feature this core structure. scielo.br For instance, Gefitinib and Erlotinib are well-known kinase inhibitors used in cancer therapy that are built upon a 4-anilinoquinazoline (B1210976) framework. scielo.br The success of these and other quinazoline-based drugs has fueled ongoing research into the synthesis and biological evaluation of novel derivatives, making it one of the most studied moieties in medicinal chemistry. mdpi.com The ease of its synthesis and the possibility of structural modifications at various positions allow for the fine-tuning of its biological and physicochemical properties. mdpi.com
Overview of Halogenation Strategies in Heterocyclic Synthesis
Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. acs.org Halogenated heterocyclic compounds are crucial intermediates, as the halogen atoms can serve as versatile handles for further functionalization through various cross-coupling reactions and nucleophilic substitutions. mdpi.com
Several strategies are employed for the halogenation of heterocyclic systems like quinazoline. Electrophilic halogenation is a common method, often utilizing reagents such as molecular halogens (Cl₂, Br₂, I₂) in the presence of a Lewis acid or in an acidic medium. acs.org N-halosuccinimides (NCS, NBS, NIS) are also widely used as they offer milder reaction conditions and improved selectivity. acs.org
More contemporary approaches include directed C-H functionalization, which allows for the regioselective introduction of halogens at specific positions that might be difficult to access through classical methods. These reactions often employ transition metal catalysts that coordinate to a directing group on the substrate, guiding the halogenating agent to a specific C-H bond.
Position-Specific Halogenation and its Influence on Reactivity and Biological Activity
The position of halogen atoms on the quinazoline ring profoundly impacts the compound's reactivity and biological profile. The electronic properties of the quinazoline nucleus, with its two nitrogen atoms, create distinct reactivity patterns at different positions. mdpi.com
The pyrimidine part of the quinazoline ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution. chim.it Within the pyrimidine ring, the C4-position is particularly activated towards nucleophilic substitution due to the α-nitrogen effect. mdpi.commdpi.com This makes 4-chloroquinazolines valuable precursors for the synthesis of 4-aminoquinazolines, a key class of kinase inhibitors. scielo.br
In di- or poly-halogenated quinazolines, the relative reactivity of the carbon-halogen bonds (C-I > C-Br >> C-Cl) often dictates the selectivity of sequential cross-coupling reactions. mdpi.commdpi.com However, positional effects can sometimes override this intrinsic reactivity. For example, a chlorine atom at the activated C4 position can be more reactive than a bromine atom at other positions on the benzene ring. mdpi.com
The position and nature of the halogen substituent also directly influence biological activity. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of a halogen at the C6 or C7 position of the quinazoline ring has been shown to be favorable for anticancer activity in certain classes of compounds. tandfonline.com
Contextualization of 5-Bromo-2-chloroquinazoline within the Halogenated Quinazoline Class
This compound is a specific di-halogenated quinazoline that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom on the benzene ring at position 5 and a chlorine atom on the pyrimidine ring at position 2, offers two distinct points for chemical modification.
The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. The bromine atom at the 5-position is a handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This differential reactivity allows for the stepwise and selective construction of more complex, polysubstituted quinazoline derivatives.
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. acs.org By leveraging the distinct reactivity of the chloro and bromo substituents, medicinal chemists can systematically build and diversify libraries of quinazoline-based compounds to explore structure-activity relationships and develop new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDPGQHSQGMWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743431 | |
| Record name | 5-Bromo-2-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134517-33-2 | |
| Record name | 5-Bromo-2-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Chloroquinazoline
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While a specific, published crystal structure for 5-Bromo-2-chloroquinazoline was not identified in a review of current literature, the analysis of closely related halogenated quinazoline (B50416) derivatives allows for a well-grounded prediction of its expected structural characteristics. researchgate.netrsc.org For molecules in this class, the quinazoline core is expected to be largely planar. The solid-state conformation would be significantly influenced by the electronic and steric effects of the bromo and chloro substituents.
Intermolecular interactions are critical in defining the crystal lattice. In halogenated organic compounds, interactions such as halogen bonding (e.g., Br···N, Cl···N) and π-π stacking between the aromatic rings are anticipated to be dominant forces. rsc.org These non-covalent interactions play a crucial role in the stability and physical properties of the solid material. An XRD analysis of this compound would precisely map these interactions, revealing the distances and angles that define the crystal packing arrangement. This data is invaluable for understanding polymorphism and for computational modeling studies.
Table 1: Expected Parameters from a Hypothetical X-ray Diffraction Analysis of this compound This table is illustrative and outlines the type of data that would be obtained from an actual XRD experiment.
| Parameter | Description | Expected Significance |
|---|---|---|
| Crystal System | The symmetry system of the unit cell (e.g., monoclinic, orthorhombic). | Defines the basic symmetry of the crystal. |
| Space Group | Describes the symmetry operations of the unit cell. | Provides detailed insight into the crystal's internal symmetry. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. | Defines the size and shape of the repeating crystal unit. |
| Bond Lengths (e.g., C-Br, C-Cl) | The distances between bonded atoms. | Confirms the covalent structure and substituent placement. |
| Bond Angles | The angles between adjacent bonds. | Determines the local geometry and planarity of the ring system. |
| Torsion Angles | Defines the conformation around rotatable bonds. | Reveals the planarity or puckering of the molecular structure. |
| Intermolecular Contacts | Distances of non-covalent interactions (e.g., π-π stacking, halogen bonds). | Explains the forces stabilizing the crystal lattice. |
Advanced Analytical Chromatography for Purity and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of synthesized compounds and for separating them from structural isomers and impurities. nih.gov For a compound like this compound, a robust reverse-phase HPLC method is the standard approach for quality control.
A typical analysis would be performed on an LC-MS system, which couples the separation power of HPLC with the sensitive and specific detection capability of a mass spectrometer. nih.gov The separation is generally achieved on a C18 stationary phase, where elution is driven by a gradient of an organic solvent (like acetonitrile) and an aqueous mobile phase, often containing an additive such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency.
The UV detector in an HPLC system provides quantitative data based on the compound's absorbance, while the mass spectrometer provides definitive identification. The mass spectrometer identifies the compound by its specific mass-to-charge ratio (m/z). For this compound, the mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) atoms. google.com This isotopic signature is a powerful confirmation of the compound's identity.
Furthermore, LC-MS is crucial for distinguishing this compound from its potential isomers (e.g., 7-Bromo-2-chloroquinazoline). While isomers have the same molecular weight, they often exhibit slightly different polarities, leading to different retention times on the HPLC column. Even in cases of co-elution, tandem mass spectrometry (MS/MS) can differentiate isomers by their unique fragmentation patterns.
Table 2: Representative LC-MS Method for the Analysis of this compound This table outlines a typical, effective method based on standard practices for similar analytes.
| Parameter | Condition | Purpose |
|---|---|---|
| Instrumentation | High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS). | Separation and mass-based detection. |
| Column | Reverse Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm). | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water. | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Organic component for elution. |
| Gradient | 5% to 95% B over 15 minutes. | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min. | Ensures optimal separation and peak shape. |
| Column Temperature | 40 °C. | Improves reproducibility and efficiency. |
| Detection 1 (UV) | Diode Array Detector (DAD) at ~254 nm. | Quantitative analysis based on UV absorbance. |
| Detection 2 (MS) | Electrospray Ionization (ESI), Positive Mode. | Provides molecular weight and structural information. |
Computational and Theoretical Investigations of 5 Bromo 2 Chloroquinazoline
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations provide profound insights into the intrinsic properties of 5-Bromo-2-chloroquinazoline at the atomic and electronic levels. These computational methods are instrumental in understanding the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a key tool for predicting the molecular geometry and electronic properties of compounds like this compound.
DFT calculations, for instance at the B3LYP/6-311G(d) level, can be employed to determine the bond dissociation energies. mdpi.com For related multi-halogenated quinazolines, DFT has been used to rationalize the observed selectivity in cross-coupling reactions by comparing the bond dissociation energies of different carbon-halogen bonds. mdpi.comresearchgate.net For example, in a chloro-iodo derivative, the Csp²-I bond was found to be weaker (66.45 kcal/mol) than the C(4)-Cl bond (83.14 kcal/mol), explaining the preferential reaction at the iodine-substituted position. mdpi.com This type of analysis is crucial for predicting the reactivity of this compound in synthetic applications.
Furthermore, DFT calculations are used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. mdpi.combeilstein-journals.org These optimized geometries are the foundation for further computational studies, including the analysis of molecular orbitals and electrostatic potential. mdpi.com The electronic structure, including the distribution of electron density, can also be elucidated, offering insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. beilstein-journals.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital of highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a larger HOMO-LUMO gap indicates greater stability and lower reactivity. researchgate.net
For quinazoline (B50416) derivatives, FMO analysis helps to understand their electronic transitions and reactivity patterns. mdpi.com The energies of the HOMO and LUMO can be calculated using DFT, and their graphical representations show the distribution of these orbitals across the molecule. researchgate.net This information is invaluable for predicting how this compound will interact with other reagents. Factors such as conjugation and the presence of electronegative atoms can influence the HOMO-LUMO gap. numberanalytics.com
Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
The MESP map displays different colors to represent varying electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For quinazoline derivatives, MESP analysis can highlight the reactive sites. For example, in a related ferrocenyl-substituted quinazolinone, the most negative electrostatic potential was located on the NH group of the quinazolinone, while the most positive potential was at the C=O moiety. researchgate.net In the context of this compound, MESP mapping would likely show negative potential around the nitrogen atoms of the quinazoline ring, making them potential sites for protonation or coordination to metal ions. The carbon atom attached to the chlorine and bromine atoms would be expected to have a positive potential, indicating their susceptibility to nucleophilic substitution.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are indispensable for studying the dynamic behavior of molecules and their interactions with biological targets. These methods provide a bridge between the static picture from quantum mechanical calculations and the dynamic reality of biological systems.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), typically a protein. nih.gov This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For quinazoline derivatives, which are known to target various enzymes and receptors, molecular docking is a crucial tool. tandfonline.commdpi.com Studies on related compounds have shown that they can bind to the active sites of targets like epidermal growth factor receptor (EGFR). tandfonline.commdpi.commdpi.com The docking process involves generating a multitude of possible binding poses and scoring them based on their binding affinity, which is often expressed as a negative value (e.g., in kcal/mol), with more negative values indicating stronger binding. nih.gov
In a typical docking study involving a quinazoline derivative, the compound would be docked into the ATP-binding site of a kinase like EGFR. mdpi.commdpi.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. tandfonline.com For instance, hydrogen bonds might form between the nitrogen atoms of the quinazoline ring and specific residues in the active site. tandfonline.com These insights are vital for designing more potent and selective inhibitors.
| Compound/Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Compound 24 | EGFR | -8.79 | 10 crucial amino acid residues | tandfonline.com |
| Lapatinib (redocked) | EGFR | -10.47 | Not specified | tandfonline.com |
| Compound 35 | EGFR | Not specified | Lys728, Ala743, Lys745 | tandfonline.com |
| Compound 4 | VEGFR-2 | -9.39 | Not specified | researchgate.net |
| Vandetanib | VEGFR-2 | -8.31 | Not specified | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of molecules and their complexes. frontiersin.org
MD simulations are particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking. mdpi.com A simulation is typically run for a period of nanoseconds to microseconds, and the trajectory of the system is analyzed. frontiersin.org Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability and flexibility of the complex. nih.govmdpi.com
| System | Simulation Time | Key Findings | Reference |
| Apo SARS-CoV-2 Mpro | 1 µs | Higher fluctuations compared to holo form, with RMSD reaching ~0.8 nm. | frontiersin.org |
| Holo SARS-CoV-2 Mpro (with N3 inhibitor) | 1 µs | More stable conformation compared to the apo form. | frontiersin.org |
| SaFtsZ-GTP/GDP | 200 ns | Stable RMSD values of 1.5 ± 0.1 Å and 1.6 ± 0.1 Å, respectively, after 50 ns. | nih.gov |
| BsFtsZ-GTP/GDP | 200 ns | Stable RMSD values of 1.2 ± 0.1 Å and 1.3 ± 0.1 Å, respectively, after 50 ns. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For the quinazoline scaffold, including derivatives like this compound, QSAR is extensively used to predict and optimize activity against various therapeutic targets, such as the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. frontiersin.orgplos.orgatlantis-press.comtandfonline.com
The fundamental principle of QSAR is to develop a reliable model from a "training set" of compounds with known activities. This model can then be used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. mdpi.comdergipark.org.tr Various QSAR approaches, including 2D-QSAR and 3D-QSAR, are employed. 2D-QSAR models utilize descriptors calculated from the 2D structure, such as physicochemical properties (e.g., LogP), topological indices, and electronic parameters. acs.orgorientjchem.org For instance, a 2D-QSAR analysis on a series of 31 quinazoline derivatives as EGFR inhibitors resulted in a robust predictive model (R² = 0.745, R²_test = 0.941). acs.org This model successfully guided the design of new analogs with enhanced inhibitory activity against lung cancer cells. acs.org
3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules in three-dimensional space. nih.govnih.govrsc.org These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for biological activity, offering direct insights for structural modification. tandfonline.com For example, a 3D-QSAR study on quinazolinone derivatives identified that introducing a 2-fluorobenzoyl group could significantly enhance antitumor activity. rsc.org Similarly, another study on 4-thioquinazoline derivatives used a CoMFA model to successfully predict antiviral activity against Tobacco Mosaic Virus (TMV), achieving high predictive accuracy (q² = 0.674, r² = 0.993). nih.gov
The development of a predictive QSAR model involves several key steps:
Data Set Selection: A diverse set of compounds with accurately measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model generation and a test set for external validation. frontiersin.org
Descriptor Calculation: A wide range of molecular descriptors quantifying various aspects of the chemical structure are calculated using specialized software. plos.orgorientjchem.org
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation linking the descriptors to the biological activity. plos.orgorientjchem.org
Model Validation: The model's robustness and predictive power are rigorously assessed through internal (e.g., leave-one-out cross-validation, q²) and external validation using the test set (e.g., R²_pred). tandfonline.comacs.org
For quinazoline derivatives, QSAR studies have consistently highlighted the importance of specific structural features for activity. For instance, in the context of EGFR inhibition, modifications at the C-6 and N-3 positions of the quinazoline ring with electronegative substituents have been shown to foster optimal interactions within the ATP-binding site, enhancing inhibitory potency. acs.org
Table 1: Representative Statistical Parameters for QSAR Models of Quinazoline Derivatives
| QSAR Model Type | Target | R² (Training Set) | Q² (Cross-Validation) | R²_pred (Test Set) | Reference |
|---|---|---|---|---|---|
| 2D-QSAR (MLR) | EGFR (Lung Cancer) | 0.745 | 0.669 | 0.941 | acs.org |
| 3D-QSAR (CoMFA) | EGFR | 0.855 | 0.570 | Not Reported | nih.gov |
| 3D-QSAR (CoMSIA) | EGFR | 0.895 | 0.599 | Not Reported | nih.gov |
| 3D-QSAR (CoMFA) | Antiviral (TMV) | 0.993 | 0.674 | Not Reported | nih.gov |
| 3D-QSAR (CoMFA) | EGFR | 0.844 | 0.681 | 0.870 | tandfonline.com |
In Silico Pharmacokinetic and Drug-Likeness Predictions
Theoretical Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as assessing its biological activity. Poor pharmacokinetic profiles are a major cause of late-stage drug development failure. In silico ADME prediction tools provide a rapid and cost-effective method to evaluate the drug-likeness of compounds like this compound and its analogs before committing to costly synthesis and experimental testing. dergipark.org.trresearchtrend.netnih.gov
These computational models predict a range of physicochemical and pharmacokinetic properties based on the molecule's structure. Key among these are assessments based on established rules like Lipinski's Rule of Five. scirp.orgresearchgate.net This rule suggests that for a compound to have good oral bioavailability, it should generally adhere to the following criteria: a molecular weight (MW) under 500 g/mol , a LogP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors (NHD), and fewer than 10 hydrogen bond acceptors (NHA). scirp.org
For various series of quinazoline derivatives, in silico ADME studies have been widely reported. dergipark.org.trnih.gov For example, a study on novel quinazolinone derivatives as potential aldose reductase inhibitors showed that all 21 synthesized compounds had favorable ADME profiles. Another investigation into 2,4-diaminoquinazoline analogs found them to possess suitable predicted ADMET properties, marking them as good candidates for further development. nih.gov
Commonly predicted ADME parameters for quinazoline derivatives include:
Absorption: Predictions often focus on human intestinal absorption (HIA) and permeability through models like the Caco-2 cell line. High HIA is a desirable trait for orally administered drugs. researchtrend.netnih.gov
Distribution: This includes predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Whether a compound should cross the BBB depends on its intended target. nih.gov
Metabolism: Cytochrome P450 (CYP) enzyme inhibition is a key prediction. Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) can lead to adverse drug-drug interactions.
Excretion: Properties related to clearance and bioavailability are assessed.
Table 2: Representative Predicted ADME Properties for a Quinazoline Derivative
| Property Category | Parameter | Predicted Value/Classification | Reference | |
|---|---|---|---|---|
| Physicochemical Properties | Lipinski's Rule of Five | Molecular Weight (MW) | < 500 g/mol | scirp.orgresearchgate.net |
| LogP (Lipophilicity) | < 5 | scirp.orgresearchgate.net | ||
| Hydrogen Bond Donors (NHD) | < 5 | scirp.orgresearchgate.net | ||
| Hydrogen Bond Acceptors (NHA) | < 10 | scirp.orgresearchgate.net | ||
| Absorption | Human Intestinal Absorption (HIA) | High | researchtrend.net | |
| Caco-2 Permeability | High | researchtrend.net | ||
| Distribution | Blood-Brain Barrier (BBB) Permeation | Low / Non-permeable | researchtrend.net | |
| Plasma Protein Binding (PPB) | High | |||
| Metabolism | CYP450 Inhibition | CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | Yes/No (Varies) | |||
| Toxicity | AMES Mutagenicity | Non-mutagenic | nih.gov |
Role As a Synthetic Intermediate in Complex Molecule Construction
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
The palladium-catalyzed cross-coupling reaction is a powerful tool for the functionalization of halogenated heterocycles. mdpi.com In the case of 5-Bromo-2-chloroquinazoline, the two halogen atoms—bromine at C5 and chlorine at C2—offer opportunities for selective coupling. The general order of reactivity for aryl halides in these reactions is C-I > C-Br >> C-Cl, which suggests that the C5-Br bond would typically be more reactive than the C2-Cl bond. mdpi.comresearchgate.net However, the electronic environment of the quinazoline (B50416) ring system can significantly influence this reactivity. The C2 position is electronically activated by the adjacent nitrogen atoms, which can enhance the rate of oxidative addition of the palladium catalyst, sometimes overriding the intrinsic bond strength differences between C-Br and C-Cl bonds. rsc.orgbaranlab.org
The Suzuki-Miyaura reaction, a palladium-catalyzed coupling between an organoboron compound and an organic halide, is a premier method for forming C-C bonds and synthesizing biaryl compounds. news-medical.netwikipedia.org When applied to dihalogenated heterocycles, the selectivity is dictated by the relative reactivity of the halogenated sites. For instance, studies on the related 6-bromo-2-chloro-8-fluoroquinazoline (B1397423) have shown that Suzuki-Miyaura coupling occurs preferentially at the C2-Cl position over the C6-Br position. rsc.org This enhanced reactivity at C2 is attributed to the high intrinsic electrophilicity of that position, which is sufficient to overcome the usual reactivity trend of Ar-Br > Ar-Cl. rsc.org A similar outcome can be anticipated for this compound, allowing for selective arylation at the C2 position while preserving the C5-bromo group for subsequent transformations.
Table 1: Representative Suzuki-Miyaura Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Position of Arylation |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Bromo-2-phenylquinazoline | C2 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Bromo-2-(4-methoxyphenyl)quinazoline | C2 |
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comlibretexts.org This reaction is fundamental for introducing alkynyl moieties into heterocyclic scaffolds. mdpi.comresearchgate.net The regioselectivity of the Sonogashira coupling on polyhalogenated substrates generally follows the order of halide reactivity: I > Br > Cl. libretexts.org This trend suggests that for this compound, the reaction would preferentially occur at the C5-Br position. This selectivity allows for the introduction of an alkyne group on the benzene (B151609) ring portion of the molecule, leaving the C2-chloro atom available for other reactions, such as nucleophilic substitution.
Table 2: Predicted Sonogashira Cross-Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product | Position of Alkynylation |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 2-Chloro-5-(phenylethynyl)quinazoline | C5 |
| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-Chloro-5-((trimethylsilyl)ethynyl)quinazoline | C5 |
The Stille reaction involves the palladium-catalyzed coupling of an organostannane reagent with an organic halide or triflate. numberanalytics.comwikipedia.org It is known for its tolerance of a wide variety of functional groups. mdpi.comwiley-vch.de In competitive systems, the reaction generally favors the more reactive halide. Research on the related 6-bromo-2,4-dichloroquinazoline (B10380) has demonstrated that reactions can be competitive. mdpi.com However, based on the standard reactivity hierarchy (C-Br > C-Cl), it is expected that the Stille coupling on this compound would proceed with high selectivity at the C5-bromo position. This allows for the attachment of various organic groups, including alkyl, alkenyl, and aryl moieties, to the carbocyclic ring of the quinazoline system.
Table 3: Anticipated Stille Cross-Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product | Position of Coupling |
| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-Chloro-5-vinylquinazoline | C5 |
| This compound | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ | 2-Chloro-5-(thiophen-2-yl)quinazoline | C5 |
The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is noted for the high reactivity and functional group compatibility of organozinc reagents. mdpi.comresearchgate.net The cross-coupling of various heteroaryl halides, including 4-chloroquinazoline, with organozinc reagents has been shown to be effective. acs.org For this compound, the difference in reactivity between the C-Br and C-Cl bonds would again be the determining factor for selectivity. The oxidative addition of the palladium catalyst is expected to occur preferentially at the more labile C5-Br bond, enabling selective functionalization at this position.
Table 4: Representative Negishi Cross-Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product | Position of Coupling |
| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | 5-Aryl-2-chloroquinazoline | C5 |
| This compound | Isopropylzinc bromide | Pd-CPhos catalyst | 2-Chloro-5-isopropylquinazoline | C5 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org This transformation has become a vital tool in medicinal chemistry for the synthesis of aryl amines. acs.org The reaction is broadly applicable to halogenated quinazolines for the introduction of a wide range of nitrogen-based nucleophiles. mdpi.comresearchgate.net In the context of this compound, the selectivity follows the same principles as other palladium-catalyzed couplings, with the C5-Br bond being the more reactive site for oxidative addition. This allows for the selective formation of a C-N bond at the C5 position, yielding 5-amino-2-chloroquinazoline derivatives, which can serve as intermediates for further synthetic elaborations.
Table 5: Selective Buchwald-Hartwig Amination of this compound
| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product | Position of Amination |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 4-(2-Chloroquinazolin-5-yl)morpholine | C5 |
| This compound | Aniline (B41778) | Pd(OAc)₂ / BINAP / Cs₂CO₃ | N-Phenyl-2-chloroquinazolin-5-amine | C5 |
Negishi Cross-Coupling
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems. chim.it The reactivity in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex, and the typical leaving group order is F > Cl ≈ Br > I, which differs from that of metal-catalyzed cross-coupling reactions. researchgate.net
In the quinazoline ring system, the C2 and C4 positions are highly electron-deficient due to the strong electron-withdrawing effect of the two pyrimidine (B1678525) nitrogen atoms. This makes chloro-substituents at these positions exceptionally susceptible to displacement by nucleophiles. researchgate.netchim.it In contrast, the C5 position is part of the fused benzene ring and is not significantly activated towards nucleophilic attack.
Consequently, for this compound, SNAr reactions occur with high regioselectivity at the C2 position. Nucleophiles such as amines, alkoxides, and thiolates will readily displace the chloride ion at C2, leaving the bromide at C5 untouched. mdpi.comfrontiersin.org This orthogonal reactivity is synthetically valuable, as it allows for the initial introduction of a variety of substituents at the C2 position via SNAr, followed by a subsequent metal-catalyzed cross-coupling reaction at the C5-bromo position.
Table 6: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
| Reactant | Nucleophile | Conditions | Product |
| This compound | Benzylamine (B48309) | i-PrOH, reflux | N-Benzyl-5-bromoquinazolin-2-amine |
| This compound | Sodium methoxide | Methanol, rt | 5-Bromo-2-methoxyquinazoline |
| This compound | Hydrazine | Ethanol, reflux | 5-Bromo-2-hydrazinylquinazoline |
| This compound | Piperidine | DMF, 80 °C | 5-Bromo-2-(piperidin-1-yl)quinazoline |
Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)
The quinazoline nucleus, particularly when appropriately substituted, can participate in cycloaddition reactions to form fused heterocyclic systems. A key strategy involves the conversion of a haloquinazoline into an azidoquinazoline, which then acts as a 1,3-dipole in cycloaddition reactions.
For a compound like this compound, the more reactive C2-chloro atom can be displaced by an azide (B81097) nucleophile, such as sodium azide, to form 5-bromo-2-azidoquinazoline. This azido (B1232118) derivative can exist in equilibrium with its fused tetrazole tautomer, 5-bromotetrazolo[1,5-a]quinazoline. researchgate.net This azide-tetrazole tautomerism is a crucial feature, as the azido form is a reactive 1,3-dipole. researchgate.netchim.it
The resulting 5-bromo-2-azidoquinazoline can then undergo [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with various dipolarophiles like alkynes or alkenes. doi.orgwikipedia.org For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,2,3-triazole-substituted quinazolines. doi.org This reaction would involve treating 5-bromo-2-azidoquinazoline with a terminal alkyne in the presence of a copper(I) catalyst to yield a 5-bromo-2-(1,2,3-triazol-1-yl)quinazoline derivative. Such reactions are highly valued for their high yields, mild conditions, and tolerance of a wide range of functional groups. doi.org
Furthermore, zwitterionic intermediates generated from quinazolines can also engage in 1,3-dipolar cycloadditions. For example, related quinazolinone systems have been shown to form zwitterions that react with dipolarophiles like N-arylmaleimides to create complex, annelated pyrrolo- and pyridazinoquinazoline derivatives. nih.gov This highlights the versatility of the quinazoline core in constructing diverse five-membered heterocyclic rings. wikipedia.orglibretexts.org
Strategic Utility in the Synthesis of Polysubstituted Quinazolines
The primary strategic value of this compound lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization through metal-catalyzed cross-coupling reactions. researchgate.net This allows for the controlled introduction of various substituents at specific positions on the quinazoline core, a critical process for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.netmdpi.com
The reactivity of halogens on the quinazoline ring in palladium-catalyzed cross-coupling reactions generally follows a specific order. Theoretical calculations and experimental results for similar dihaloquinazolines have shown that a C4-chloro bond is typically more reactive than a C-bromo bond, which is, in turn, more reactive than a C2-chloro bond. mdpi.com This hierarchy allows for a programmed approach to synthesis.
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction pairs the haloquinazoline with an organoboron reagent (e.g., arylboronic acids) to form C-C bonds. It is widely used to introduce aryl or heteroaryl groups. mdpi.comresearchgate.net For instance, the C5-bromo position could be selectively coupled with an arylboronic acid, leaving the C2-chloro group intact for subsequent modification.
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the haloquinazoline with a terminal alkyne, typically using palladium and copper co-catalysis. mdpi.commdpi.com This method has been used to prepare alkynylated quinazolines, which are valuable precursors for further transformations or as bioactive molecules themselves.
Stille Coupling: Involving the reaction between the haloquinazoline and an organostannane reagent, this method is another effective way to form C-C bonds and synthesize polysubstituted quinazolines. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds by coupling the haloquinazoline with amines. This is a key step in the synthesis of many biologically active 4-anilinoquinazolines. beilstein-journals.org
By carefully selecting the coupling partners and reaction conditions (catalyst, ligand, temperature), a chemist can functionalize one position before the other. For example, a Suzuki or Sonogashira reaction might first be performed at the more reactive C5-bromo position. The resulting 5-substituted-2-chloroquinazoline can then undergo a second, different coupling reaction (e.g., Buchwald-Hartwig amination or another Suzuki coupling) at the C2-chloro position to generate a di-substituted quinazoline with high precision. This stepwise approach is fundamental to the synthesis of complex, poly-functionalized quinazoline derivatives. chim.it
Derivatization for Enhanced Bioactivity or Specific Applications
The this compound scaffold is a launchpad for the synthesis of derivatives with tailored biological activities. The strategic introduction of different functional groups at the C2 and C5 positions can significantly influence the compound's interaction with biological targets, leading to enhanced potency or specific therapeutic applications. scielo.brscielo.br
Anticancer Agents: Many quinazoline derivatives are known to be potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells. mdpi.comnih.gov The this compound core can be elaborated to produce such inhibitors. For example, a common synthetic route involves the nucleophilic aromatic substitution (SNAr) of the C2-chloro group with various amines, followed by further functionalization at the C5-bromo position via cross-coupling. rroij.com The presence of a bromine atom at position 5 (or the analogous position 6 in other naming conventions) has been linked to increased antiproliferative activity in some series of 4-anilinoquinazoline (B1210976) derivatives. beilstein-journals.org
A series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized from the corresponding 4-chloro derivative. One compound, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, showed potent and selective EGFR inhibition and anticancer activity against the MCF-7 breast cancer cell line. mdpi.com
Adenosine (B11128) Receptor Antagonists: Quinazoline derivatives have been identified as potent antagonists of the adenosine A2A receptor, a target for treating neurodegenerative conditions. mdpi.com Research has shown that substitution patterns on the quinazoline ring are critical for affinity and potency. A previously identified potent antagonist was 6-bromo-4-(furan-2-yl)quinazoline-2-amine. mdpi.com Starting with this compound, chemists can synthesize libraries of related compounds by first reacting the C2-chloro position to install an amine and then using the C5-bromo position to introduce various aryl or heteroaryl groups via Suzuki coupling to explore and optimize A2A receptor affinity. mdpi.com
Antibacterial Agents: The emergence of antibiotic resistance has driven the search for new antibacterial agents. rroij.com Quinazoline scaffolds have been functionalized to create compounds with significant antibacterial properties. In one study, 6-bromoquinazolin-4(3H)-one was converted to a 4-chloro intermediate, which was then aminated and subjected to a Suzuki-Miyaura cross-coupling reaction to produce a series of 6-substituted-4-aminoquinazolines. These final compounds displayed broad-spectrum antibacterial activity with low MIC values against pathogenic bacteria.
The following table summarizes examples of derivatization strategies and the resulting biological activities.
| Starting Scaffold Position | Reaction Type | Introduced Substituent | Target Application / Bioactivity | Reference |
|---|---|---|---|---|
| C2-Chloro | Buchwald-Hartwig Amination / SNAr | Amines / Anilines | Anticancer (Kinase Inhibitors) | beilstein-journals.orgmdpi.com |
| C5-Bromo | Suzuki-Miyaura Coupling | Aryl / Heteroaryl groups | Adenosine A2A Receptor Antagonists | mdpi.com |
| C5-Bromo | Suzuki-Miyaura Coupling | Arylboronic acids | Antibacterial Agents | |
| C2-Chloro | Nucleophilic Substitution (NaN3) | Azide group (-N3) | Intermediate for Triazole Synthesis (Click Chemistry) | researchgate.net |
Mechanistic Insights and Biological Evaluation of Quinazoline Derivatives Relevance to 5 Bromo 2 Chloroquinazoline
General Pharmacological Activities of Quinazoline (B50416) Derivatives
Quinazoline, a heterocyclic compound formed by the fusion of a pyrimidine (B1678525) ring and a benzene (B151609) ring, is a prominent scaffold in medicinal chemistry. biomedres.usscispace.com Derivatives of quinazoline are recognized for their wide array of biological and therapeutic activities. wisdomlib.orgrsc.org These compounds have demonstrated significant potential in the treatment of various diseases, which is attributed to their versatile molecular structure that allows for numerous substitutions and modifications. wisdomlib.orgrsc.org The broad pharmacological profile of quinazoline derivatives includes anti-cancer, anti-inflammatory, antimicrobial, anticonvulsant, antiviral, antimalarial, and antihypertensive effects. rsc.orgekb.egnih.gov The ability of the quinazoline core to serve as a "privileged structure" allows it to interact with a diverse range of biological targets, making it a focal point in drug discovery and development. nih.gov The therapeutic potential of these derivatives is often enhanced through molecular hybridization, combining the quinazoline pharmacophore with other biologically active moieties to create compounds with improved potency and multi-faceted activity. rsc.org
Anti-cancer Activity and Mechanisms of Action
Quinazoline derivatives are a well-established class of anti-cancer agents, with several compounds clinically approved for cancer treatment. ekb.egnih.gov Their anti-tumor activity is exerted through various mechanisms, primarily by inhibiting key enzymes and proteins involved in the growth and proliferation of cancer cells. mdpi.commdpi.com The versatility of the quinazoline scaffold allows for structural modifications that can target specific molecular pathways implicated in oncogenesis. biomedres.us Many quinazoline-based anti-cancer drugs function as protein kinase inhibitors, interfering with signal transduction pathways that regulate cell division, survival, and metastasis. mdpi.comemanresearch.org Key mechanisms include the inhibition of Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase (PARP), Cyclin-Dependent Kinases (CDKs), and tubulin polymerization. nih.govemanresearch.orgmdpi.comfrontiersin.org
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation and survival. ekb.egnih.gov Its overexpression or mutation is linked to the development of numerous cancers, making it a prime target for anti-cancer therapies. mdpi.comnih.gov Quinazoline derivatives, particularly the 4-anilinoquinazoline (B1210976) series, have emerged as a privileged scaffold for developing potent EGFR tyrosine kinase inhibitors (TKIs). biomedres.usnih.gov These compounds competitively bind to the ATP-binding site within the kinase domain of EGFR, preventing its autophosphorylation and blocking downstream signaling pathways that lead to uncontrolled cell growth. mdpi.comacs.orgnih.gov The discovery of first-generation EGFR inhibitors like Gefitinib and Erlotinib, both featuring the 4-anilinoquinazoline core, validated this approach and spurred the development of subsequent generations of more selective and potent inhibitors. biomedres.usmdpi.com Research has shown that modifications at various positions of the quinazoline ring can enhance inhibitory activity against both wild-type and mutant forms of EGFR, such as the T790M mutation which is associated with drug resistance. nih.govnih.gov
Table 1: Examples of Quinazoline Derivatives as EGFR Tyrosine Kinase Inhibitors
| Compound Name | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Gefitinib | EGFR | 20.72 nM (wt) | nih.gov |
| Erlotinib | EGFR | - | nih.govptfarm.pl |
| Lapatinib | EGFR/HER-2 | 27.06 nM (wt) | nih.govnih.gov |
| 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline | EGFR | 0.025 nM | acs.org |
| Imidazo[4,5-g]quinazoline (Compound 8) | EGFR | 0.008 nM | acs.org |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b) | EGFR-TK | 1.37 nM | nih.gov |
| Semicarbazone fused quinazoline (Compound 1) | EGFR-TK | 0.05 nM | nih.gov |
| 4-anilino-6,7-disubstituted quinazoline (Compound 1) | EGFR (wt) | <20.72 nM | nih.gov |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. This table is for informational purposes and is not an exhaustive list.
Poly (ADP-ribose) polymerase (PARP) Enzyme Inhibition
Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, is a nuclear enzyme critical for the DNA repair process, specifically in the base excision repair (BER) pathway. nih.govrjpbr.com Inhibiting PARP is a promising anti-cancer strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. ptfarm.pl Quinazolinone derivatives have been designed and synthesized as potent PARP inhibitors. rsc.orgnih.gov These compounds often act as bioisosteres of the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP, and compete for the enzyme's active site. ptfarm.plrsc.org By blocking PARP-mediated DNA repair, these inhibitors can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells that are already compromised in their ability to repair double-strand breaks. ptfarm.pl Several quinazolinone-based compounds have demonstrated significant PARP-1 inhibitory activity at nanomolar concentrations. nih.govnih.gov
Table 2: Examples of Quinazoline Derivatives as PARP Enzyme Inhibitors
| Compound Name/Series | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Quinazolinone derivative (Compound 12c) | PARP-1 | 30.38 nM | rsc.org |
| 2-substituted-quinazolinone (Compound N) | PARP-1 | - | nih.gov |
| Quinazoline-2,4-dione derivative (Compound U) | PARP-1, PARP-2 | 13.3 nM, 67.8 nM | nih.gov |
| 8-amino-2-methylquinazolin-4-one (Compound S) | PARP-1 | 49 µM | nih.gov |
| Quinazolinone derivative (Compound 4) | PARP-1 | Docking Score: -10.343 | rjpbr.com |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Docking scores predict binding affinity. This table is for informational purposes and is not an exhaustive list.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. frontiersin.org Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. tandfonline.com Consequently, CDKs are attractive targets for the development of anti-cancer therapies. Quinazoline and quinazolinone derivatives have been identified as inhibitors of various CDKs, including CDK2 and CDK4/6. mdpi.comfrontiersin.orgnih.gov These inhibitors typically function by competing with ATP for the binding site on the CDK enzyme, thereby preventing the phosphorylation of key substrates required for cell cycle progression. mdpi.comtandfonline.com Inhibition of CDKs can lead to cell cycle arrest, often at the G1 or G2/M phases, and can induce apoptosis in cancer cells. mdpi.comnih.gov Research has led to the development of quinazolinone-based compounds that show potent inhibitory activity against specific CDKs, highlighting their potential as therapeutic agents for cancers like melanoma and breast cancer. mdpi.comtandfonline.com
Table 3: Examples of Quinazoline Derivatives as CDK Inhibitors
| Compound Name/Series | Target | IC₅₀ Value / Activity | Reference |
|---|---|---|---|
| Quinazolinone derivative (Compound 47c) | CDK2 | 0.63 µM | mdpi.com |
| 2,7,8-trisubstituted quinazolines | CDK4 | - | mdpi.com |
| 2-trichloromethyl-aminoquinazoline (Compound 5) | CDK inhibitor | - | ptfarm.pl |
| 1,3-benzodioxole (Compound 5d) | CDK4/6 | Good inhibitory activity | nih.gov |
| Quinazolinone derivative (Compound 5c) | CDK2 | Significant inhibitory action | tandfonline.com |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. This table is for informational purposes and is not an exhaustive list.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Disrupting microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Quinazoline derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.govnih.gov This interaction prevents the assembly of tubulin monomers into microtubules, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net Some biarylaminoquinazoline derivatives, initially developed as tyrosine kinase inhibitors, were later discovered to also possess potent tubulin polymerization inhibitory activity, making them dual-target agents. biomedres.usnih.gov This dual mechanism can offer a broader spectrum of anti-cancer activity. nih.gov
Table 4: Examples of Quinazoline Derivatives as Tubulin Polymerization Inhibitors
| Compound Name/Series | Target Site | IC₅₀ Value / Activity | Reference |
|---|---|---|---|
| Biphenylaminoquinazoline (Compound 2) | Tubulin/Multi-TK | EC₅₀ in nanomolar range | biomedres.usnih.gov |
| Quinazoline derivative (Q19) | Colchicine site | 51 nM (HT-29 cells) | nih.gov |
| 2,4-diaminoquinazoline (Compound 4e, 4i) | Nocodazole site | Significant antiproliferative activity | umich.edu |
| Heterobiaryl analogues of biphenylaminoquinazoline | Tubulin | Inactive against kinases, active on tubulin | nih.govnih.gov |
IC₅₀/EC₅₀ values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. This table is for informational purposes and is not an exhaustive list.
Anti-inflammatory Activity and Mechanisms of Action
In addition to their anti-cancer properties, quinazoline derivatives are recognized for their significant anti-inflammatory activities. wisdomlib.orgrsc.orgmdpi.com Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. nih.gov Quinazoline-based compounds can modulate inflammatory pathways through several mechanisms. They have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). rsc.orgdnu.dp.ua The mechanisms often involve the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). dnu.dp.ua For example, the marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazolinone derivative. mdpi.comtsijournals.com Furthermore, some quinazoline derivatives can suppress the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), by inhibiting signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govdnu.dp.uatsijournals.com The structural diversity of the quinazoline scaffold allows for the development of compounds with potent and selective anti-inflammatory effects. rsc.orgmdpi.com
Cyclooxygenase (COX-1, COX-2) Inhibition
Quinazoline derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammation process. nih.gov The COX-1 isoform is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. acs.org Selective inhibition of these enzymes is a critical goal in developing anti-inflammatory drugs.
Research has demonstrated that substitution on the quinazoline core is crucial for activity and selectivity. Three series of 2,4,7-substituted quinazolines were synthesized and evaluated for their COX inhibitory potential. acs.org From this research, 11 compounds showed significant inhibitory activity against COX-1, with seven of them being highly selective, not inhibiting COX-2 even at concentrations of 50 μM. nih.gov The most potent inhibitor identified had an IC₅₀ value of 64 nM against COX-1. nih.govacs.org Structural analysis revealed that a thiophene (B33073) ring at position 7 and specific substituents at positions 2 and 4 enhanced COX-1 selectivity. nih.govacs.org For instance, compounds with a chlorine or styryl group at the 2-position and a para-EDG-substituted aniline (B41778) or benzylamine (B48309) at the 4-position were particularly active. nih.gov Molecular docking studies suggest that the selectivity for COX-1 arises from a hydrogen bond formation between the secondary amine of the inhibitor and the Tyr355 residue within the COX-1 binding site, an interaction not favored in COX-2. nih.gov
Other studies have focused on creating hybrid molecules. A series of quinazoline derivatives bearing ibuprofen (B1674241) were designed as dual inhibitors of the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD) and COX-2. nih.gov One such derivative proved to be five times more potent as an anti-inflammatory agent than ibuprofen in in-vivo assays. nih.gov Similarly, other quinazolinone derivatives have shown notable inhibition of COX-2. mdpi.com
Table 1: COX Inhibition by Quinazoline Derivatives
| Compound Type | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2,4,7-Substituted Quinazoline | COX-1 | 0.064–3.14 µM | nih.gov |
| Quinazolinone-Ibuprofen Hybrid (Compound 6) | COX-2 | 5x more potent than ibuprofen (in vivo) | nih.gov |
| Quinazolinone-Thioacetohydrazide Hybrid (Compound 67) | COX-2 | 0.04 ± 0.08 µM | mdpi.com |
| Quinoline-Substituted Quinazolinone (Compound 61) | COX-2 | 0.13 µM | mdpi.com |
| Quinoline-Substituted Quinazolinone (Compound 62) | COX-2 | 0.14 µM | mdpi.com |
Phosphodiesterase (PDE) Inhibition (e.g., PDE4B, PDE7)
Phosphodiesterases (PDEs) are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cellular signaling. researchgate.net Inhibition of specific PDEs, such as PDE4 and PDE7, can modulate inflammatory responses, making them attractive therapeutic targets. frontiersin.orgnih.gov Quinazoline and thioxoquinazoline derivatives have emerged as potent inhibitors of these enzymes. researchgate.netfrontiersin.org
A series of novel 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were synthesized and evaluated for their PDE7A inhibitory activity. frontiersin.org Notably, the compound 4-[2-(5-bromo-1H-3-indolylmethylene)hydrazino]-2-chloroquinazoline (4c) was among the synthesized derivatives, directly linking the 2-chloroquinazoline (B1345744) scaffold to this activity. frontiersin.orgnih.gov Many compounds in this series exhibited potent inhibition, with IC₅₀ values ranging from 0.114 to 1.966 μM. frontiersin.org
Thioxoquinazoline derivatives have also been optimized to create potent PDE7 or dual PDE7/PDE4 inhibitors. researchgate.netnih.gov Some of these compounds showed sub-micromolar inhibitory potencies against PDE7A1 and were found to increase intracellular cAMP levels, demonstrating anti-inflammatory properties in cell-based studies. nih.gov X-ray crystallography of an inhibitor complexed with the PDE7A1 catalytic domain revealed that hydrophobic interactions are key to binding at the active site. nih.gov
Table 2: PDE7A Inhibition by Quinazoline Derivatives
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Substituted 4-hydrazinoquinazolines and triazoloquinazolines | PDE7A | 0.114 - 1.966 µM | frontiersin.org |
| Thioxoquinazoline Derivative (Compound 15) | PDE7A1 | 0.51 µM | nih.gov |
| Thioxoquinazoline Derivative (Compound 23) | PDE7A1 | 0.13 µM | nih.gov |
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)
Quinazoline derivatives have demonstrated significant potential in modulating the production of pro-inflammatory cytokines, which are central mediators of inflammation. nih.govresearchgate.net These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are often overproduced in chronic inflammatory diseases.
Studies have shown that certain quinazoline derivatives can potently inhibit the expression of these cytokines. nih.govuludag.edu.tr For example, a quinazolin-4(3H)-one derivative, MR2938, effectively reduced the levels of IL-1β, TNF-α, and IL-6 in both the colon tissue and serum of colitis mouse models. mdpi.com Another quinazolinone derivative significantly inhibited the expression of TNF-α, IL-1β, IL-6, iNOS, and COX-2 in stimulated macrophage cells. uludag.edu.tr This activity is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. researchgate.netuludag.edu.tr A study on new alkylthiourea quinazoline derivatives identified a compound that strongly inhibited the production of IL-6 (IC₅₀ = 0.84 µM) and TNF-α (IC₅₀ = 4.0 µM) in macrophage-like cells by blocking the translocation of the NF-κB dimer to the nucleus. nih.gov
Table 3: Inhibition of Pro-inflammatory Cytokine Production by Quinazoline Derivatives
| Compound Type | Target Cytokine | Activity (IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|
| Alkylthiourea Quinazoline (Compound 19) | IL-6 | 0.84 µM | THP-1 cells | nih.gov |
| Alkylthiourea Quinazoline (Compound 19) | TNF-α | 4.0 µM | THP-1 cells | nih.gov |
| Quinazolin-4(3H)-one (MR2938) | NO Production | 3.29 µM | - | researchgate.net |
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antituberculosis)
The quinazoline and quinazolinone scaffolds are recognized for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, antiviral, and antitubercular activities. eco-vector.comnih.gov The nature and position of substituents on the quinazoline nucleus heavily influence the type and potency of the antimicrobial effect. eco-vector.comnih.gov
Antibacterial and Antifungal: Quinazolinone derivatives have shown activity against various bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Gram-negative bacteria like P. aeruginosa. eco-vector.comnih.gov Structure-activity relationship studies indicate that substitution at position 3 is often associated with antimicrobial properties. nih.gov For example, fused pyrolo-quinazolinone derivatives showed good activity against C. albicans and A. niger at concentrations of 32 or 64 μg/ml. nih.gov The presence of a chlorine atom on the side chain of some synthesized compounds was found to enhance activity. nih.gov
Antituberculosis: Several quinazolinone derivatives have been reported to possess significant activity against Mycobacterium tuberculosis. dovepress.com A study involving fourteen 2,3-disubstituted quinazolin-4-one compounds found that some derivatives exhibited minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com
Antiviral: The antiviral potential of quinazolines has also been documented, including activity against HIV. nih.gov
Table 4: Antimicrobial Activity of Quinazoline Derivatives
| Compound Type | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 2,3-disubstituted quinazolinone | Mycobacterium tuberculosis | 6.25 - 100 µg/mL | dovepress.com |
| Fused pyrolo-quinazolinone | C. albicans & A. niger | 32 - 64 µg/mL | nih.gov |
| Fused pyridazine-quinazolinone | A. niger or C. albicans | 32 µg/mL | nih.gov |
| Substituted quinazolinone | B. subtilis | 32 - 64 µg/mL | nih.gov |
| Substituted quinazolinone | S. aureus | 32 µg/mL | nih.gov |
Neuropharmacological Activities (e.g., Acetylcholinesterase Inhibition for Alzheimer's Disease)
Quinazoline derivatives are being actively explored for the treatment of neurodegenerative disorders like Alzheimer's disease (AD). dergipark.org.tr A key strategy in AD therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. mdpi.comheraldopenaccess.us Quinazolines have been identified as a crucial scaffold for designing potent AChE inhibitors. researchgate.netnih.gov
These compounds often exhibit multi-target activity, which is beneficial for complex diseases like AD. mdpi.com Besides AChE inhibition, quinazoline derivatives have shown potential in inhibiting β-amyloid aggregation, reducing neuroinflammation, and possessing antioxidant properties, all of which contribute to neuronal damage in AD. mdpi.com For instance, certain quinazolin-4(3H)-one derivatives have displayed promising AChE inhibitory activity, with one compound showing an IC₅₀ value of 5.04 μM while also suppressing nitric oxide production and decreasing mRNA levels of pro-inflammatory cytokines. researchgate.net The versatility of the quinazoline scaffold allows it to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.net
Antidiabetic Activity (e.g., α-glucosidase Inhibition)
Inhibition of α-glucosidase, an intestinal enzyme that breaks down complex carbohydrates into glucose, is a therapeutic strategy for managing type II diabetes by controlling postprandial hyperglycemia. rjptonline.orgnih.gov Quinazoline and quinazolinone derivatives have been identified as potent inhibitors of this enzyme. nih.govmdpi.com
Numerous studies have demonstrated the α-glucosidase inhibitory potential of this chemical class. nih.govresearchgate.net One study synthesized a series of quinazolin-4(3H)-one derivatives, with one compound exhibiting an IC₅₀ of 14.4 µM, making it approximately 53 times more potent than the standard drug, acarbose. nih.gov Kinetic studies revealed this compound acts as a competitive inhibitor. nih.gov Another report identified 2-(4-bromophenyl)-quinazolin-4(3H)-one as a potent α-glucosidase inhibitor with an IC₅₀ value of 15.6 ± 0.2 μM. semanticscholar.org The synthesis of 6-bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one derivatives has also been pursued for their potential as α-glucosidase inhibitors. mdpi.com Furthermore, a study on 5-bromo-2-aryl benzimidazole (B57391) derivatives highlighted their dual inhibitory potential against α-glucosidase and urease, with some compounds being more potent than the respective standards. nih.gov
Table 5: α-Glucosidase Inhibition by Quinazoline and Related Derivatives
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one derivative (7b) | α-glucosidase | 14.4 µM | nih.gov |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (17) | α-glucosidase | 15.6 ± 0.2 µM | semanticscholar.org |
| 2,4-Diarylquinazoline derivative (Compound 8) | α-glucosidase | 291.5 µM | dntb.gov.ua |
| 5-Bromo-2-aryl benzimidazole (Compound 22) | α-glucosidase | 8.15 ± 0.03 µM (urease) | nih.gov |
Antioxidant Activity
Free radicals and oxidative stress are implicated in the pathology of numerous diseases. journalgrid.com Antioxidants can neutralize these reactive species, and quinazoline derivatives have been shown to possess significant antioxidant capabilities. journalgrid.comrasayanjournal.co.in Their activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. journalgrid.comsapub.org
The antioxidant effect is attributed to their ability to act as reducing agents or hydrogen atom donors. sapub.orgtandfonline.com For example, a series of quinazolinone derivatives demonstrated effective in vitro antioxidant activity when compared to standard ascorbic acid. journalgrid.com In one study, 3-(4-Bromo phenyl)-4-(3H)quinazolinone was among the derivatives that exhibited the highest scavenger activity. rasayanjournal.co.in Another study on quinazolinone–vanillin derivatives found that some of the synthesized compounds were more effective antioxidants than vanillin, showing excellent scavenging capacity against DPPH and nitric oxide radicals. sapub.org The presence of electron-donating groups on the heterocyclic system appears to enhance antioxidant activity. sapub.org
Table 6: Antioxidant Activity of Quinazoline Derivatives
| Compound Type | Assay | Activity | Reference |
|---|---|---|---|
| Quinazolinone-vanillin derivative (Compound 5) | DPPH | 61.5% inhibition at 1 mg/mL | sapub.org |
| Indolo[1,2-c]quinazoline derivative | DPPH | IC₅₀ = 16.84 ± 2.60 µg/mL | mdpi.com |
| Triazoloquinazoline (Compound 39) | DPPH | 91.0 ± 0.14% inhibition at 100 µg/ml | tandfonline.com |
| Triazoloquinazoline (Compound 40) | DPPH | 91.2 ± 0.13% inhibition at 100 µg/ml | tandfonline.com |
Structure-Activity Relationship (SAR) Studies of Halogenated Quinazolines
The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings. nih.gov Halogenation, in particular, is a key strategy employed to modulate the physicochemical properties and, consequently, the therapeutic efficacy of these compounds.
Impact of Halogen Position (e.g., 5-bromo, 2-chloro) on Efficacy and Selectivity
The introduction of halogen atoms at specific positions on the quinazoline ring can significantly enhance or alter biological activity. For instance, the presence of a chloro group at position 7 has been shown to favor anticonvulsant activity. nih.gov Similarly, studies on 2,4-diaminoquinazolines have demonstrated that a chloro group at position 5 is a feature of compounds with potent inhibitory activity against dihydrofolate reductase (DHFR) from various pathogens. mdpi.com
The 2-chloro substituent, as seen in 5-Bromo-2-chloroquinazoline, serves as a crucial reactive site for further chemical modifications. This allows for the introduction of various functional groups to explore and optimize biological activity. For example, the 2-chloro atom can be displaced by amines, thiols, or other nucleophiles to generate a library of derivatives with diverse pharmacological profiles.
A study on 2,4-diamino-5-chloroquinazoline analogs revealed that substitutions on the quinazoline ring could lead to a significant increase in antitrypanosomal activity and selectivity. mdpi.com This highlights the importance of the substitution pattern on the quinazoline core for specific therapeutic applications.
Table 1: Impact of Halogen Substitution on Quinazoline Activity
| Compound Class | Halogen Position | Observed Biological Activity |
| Quinazolinones | 7-chloro | Anticonvulsant nih.gov |
| 2,4-Diaminoquinazolines | 5-chloro | Dihydrofolate Reductase Inhibition mdpi.com |
| Quinazolinones | 6-bromo | Anti-inflammatory mdpi.com |
| Quinazolin-4(3H)-ones | 6-bromo | Antimicrobial nih.gov |
Influence of Other Substituents on Biological Profile
Substituents at the C-2 and C-4 positions of the quinazoline ring are particularly critical for modulating activity. For instance, in the context of anticancer activity, the introduction of different groups at the 2-position of quinazoline derivatives has led to the discovery of potent antiproliferative compounds. nih.gov The nature of the substituent at the 3-position is also crucial, with various heterocyclic moieties being incorporated to enhance biological effects. nih.gov
Electron-rich substituents or halogens at the 6-position, combined with a simple or substituted amine at the 4-position, are known to enhance antibacterial potency. frontiersin.org Furthermore, the lipophilicity at the C-4 position is considered desirable for developing novel inhibitory agents. frontiersin.org
In the development of anti-breast cancer agents, it has been observed that halogen atoms on the phenyl ring at the C-4 position of the quinazoline motif were favorable for activity. tandfonline.com This underscores the synergistic effect of multiple substitutions in defining the therapeutic potential of quinazoline derivatives.
Table 2: Influence of Non-Halogen Substituents on Quinazoline Activity
| Position of Substitution | Type of Substituent | Resulting Biological Effect |
| C-4 | Amine or Substituted Amine | Enhanced antibacterial activity (in combination with C-6 halogen) frontiersin.org |
| C-2 and N-3 | Heterocyclic Rings | Antimicrobial potency frontiersin.org |
| C-4 (phenyl ring) | Halogen atoms | Favorable for anti-breast cancer activity tandfonline.com |
| N-3 | Aliphatic group | Strong analgesic activity mdpi.com |
| N-3 | Aryl group | Enhanced analgesic activity mdpi.com |
Future Research Directions and Therapeutic Potential
Exploration of New Biological Targets and Disease Indications
While much of the research on 5-bromo-2-chloroquinazoline derivatives has centered on their anticancer properties, particularly as kinase inhibitors, future work will likely expand to new biological targets and diseases.
The primary targets for anticancer activity have been receptor tyrosine kinases (RTKs) like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com Many derivatives have been designed as potent EGFR inhibitors, with some showing activity against mutant forms of the receptor. nih.govresearchgate.net Beyond EGFR and VEGFR, other cancer-related targets include topoisomerases, poly(ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR). nih.gov
There is growing interest in exploring the potential of these compounds for other therapeutic applications. For example, derivatives have been investigated as phosphodiesterase 7 (PDE7) inhibitors. frontiersin.orgnih.gov The A2A adenosine (B11128) receptor has been identified as a target for treating neurodegenerative diseases, and novel 2-aminoquinazoline (B112073) derivatives have shown high affinity for this receptor. tandfonline.com Furthermore, some quinazoline (B50416) derivatives have been designed as inhibitors of the IKur enzyme, a potential target for treating atrial arrhythmias. chim.it The antimicrobial potential of these compounds has also been noted, with activity against bacteria like E. coli and Staphylococcus aureus.
| Target Class | Specific Target | Therapeutic Indication | Reference |
|---|---|---|---|
| Kinases | EGFR | Cancer | researchgate.netresearchgate.net |
| VEGFR | Cancer | mdpi.com | |
| HER2 | Cancer | mdpi.com | |
| JAK | Cancer | nih.gov | |
| Other Enzymes | Phosphodiesterase 7 (PDE7) | Inflammatory Diseases | frontiersin.orgnih.gov |
| Carbonic Anhydrase (CA) | Cancer | mdpi.com | |
| Topoisomerase I/II | Cancer | nih.gov | |
| PARP | Cancer | nih.gov | |
| Receptors | A2A Adenosine Receptor | Neurodegenerative Diseases | tandfonline.com |
| IKur Channel | Atrial Arrhythmias | chim.it |
Integration of Computational and Experimental Approaches for Rational Drug Design
The synergy between computational modeling and experimental synthesis is fundamental to modern rational drug design. For this compound derivatives, computational tools are indispensable for predicting how newly designed molecules will interact with their biological targets.
Molecular docking is a widely used technique to simulate the binding of a ligand to the active site of a protein, helping to predict binding affinity and orientation. frontiersin.orgunisa.ac.za This method has been extensively applied to understand the interactions of quinazoline derivatives with the ATP binding site of EGFR. researchgate.netunisa.ac.za Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-protein complex, assessing its stability over time. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), are also employed to analyze the electronic properties and thermodynamic stability of the synthesized compounds. nih.gov The insights gained from these computational studies are then used to prioritize which compounds to synthesize and test experimentally, saving time and resources. This iterative cycle of design, computation, synthesis, and biological evaluation accelerates the discovery of lead compounds with improved properties. researchgate.netnih.gov
Development of Sustainable and Efficient Synthetic Routes for Analogues
The development of environmentally friendly and efficient synthetic methodologies is a key goal in chemical research. For the synthesis of analogues from this compound, future efforts will focus on creating more sustainable processes.
Traditional methods often involve multi-step syntheses with harsh reagents. However, recent advancements have led to more streamlined and greener approaches. For example, a base-free N-arylation protocol for reacting 4-chloroquinazolines with various anilines has been developed. nih.gov This method offers the advantages of being fast and efficient, requiring reduced amounts of organic solvents, thus making it more sustainable than previously reported protocols. nih.gov
Other modern synthetic techniques employed include palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. unisa.ac.za One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are also being explored to improve efficiency and reduce waste. researchgate.net For instance, the synthesis of the key precursor 2-amino-5-bromobenzamide (B60110) can be achieved through the bromination of anthranilamide. nih.gov The subsequent reaction of this intermediate is a critical step in building the quinazoline core. nih.govresearchgate.net The continual refinement of these synthetic routes is essential for the large-scale and cost-effective production of promising drug candidates.
Investigation of Multi-target Activity and Hybrid Molecules
Complex diseases like cancer often involve multiple biological pathways. Therefore, designing drugs that can hit several targets simultaneously—so-called multi-target agents—is a promising therapeutic strategy. The quinazoline scaffold is well-suited for the development of such agents. researchgate.net
Researchers have successfully created quinazoline derivatives that act as dual inhibitors of EGFR and HER2, or that target both EGFR and VEGFR. juniperpublishers.comcu.edu.eg This multi-targeting can lead to a more potent therapeutic effect and may help to overcome drug resistance. juniperpublishers.com
Another evolving area is the creation of hybrid molecules, where the quinazoline core is chemically linked to another pharmacologically active moiety. unisa.ac.zajuniperpublishers.com This approach aims to combine the therapeutic effects of two different classes of compounds into a single molecule. For example, hybrids of quinazoline and indole, benzofuran, or isatin (B1672199) have been synthesized and shown to possess significant anticancer potential. unisa.ac.zacu.edu.egfrontiersin.org These hybrid molecules can also be designed to improve properties like solubility and oral bioavailability. unisa.ac.za One study reported on a hybrid compound that exhibited multi-target activity against EGFR, VEGFR2, and COX-2. researchgate.net
Advanced Preclinical Characterization Methodologies
Before a drug candidate can enter clinical trials, it must undergo rigorous preclinical characterization to evaluate its efficacy and safety. For derivatives of this compound, this involves a suite of advanced in vitro and in vivo methodologies.
In vitro cytotoxicity is a fundamental first step, typically assessed using assays like the MTT or sulforhodamine B (SRB) assay against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer). nih.govnih.govresearchgate.net To determine selectivity, compounds are also tested against normal, non-cancerous cell lines. nih.gov
Mechanistic studies are then conducted to understand how the compounds work at a molecular level. This includes enzyme inhibition assays to measure the potency against specific targets like EGFR tyrosine kinase. unisa.ac.za Cellular assays are used to investigate the effects on the cell cycle, and to determine if the compounds induce apoptosis (programmed cell death), often by measuring the activation of key proteins like caspases. nih.govunisa.ac.za
Promising compounds from in vitro studies are advanced to in vivo testing in animal models, typically mice with tumor xenografts. nih.govnih.gov These studies evaluate the compound's ability to inhibit tumor growth and can also provide information on its pharmacokinetics and metabolic stability. nih.gov Advanced imaging and immunohistochemistry techniques are used on tumor tissues from these models to confirm the drug's mechanism of action, such as the disruption of tumor blood vessels. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2-chloroquinazoline?
- Methodological Answer :
-
Route 1 : Bromination of 2-chloroquinazoline using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–100°C for 6–12 hours. Monitor reaction progress via TLC .
-
Route 2 : Nucleophilic aromatic substitution on 5-bromoquinazoline derivatives using chlorine-containing reagents (e.g., POCl₃) under reflux conditions .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
- Data Table : Example Reaction Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NBS | DMF | 80 | 8 | 65 | >95 |
| POCl₃ | Toluene | 110 | 12 | 58 | >90 |
Q. How is the purity and structural integrity of this compound validated?
- Techniques :
- HPLC : C18 column, mobile phase = methanol/water (70:30), retention time ~8.2 min .
- NMR : Characteristic peaks: ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, quinazoline-H), 7.92 (d, 1H, aromatic-H) .
- Mass Spectrometry : ESI-MS m/z = 257.9 [M+H]⁺ .
Advanced Research Questions
Q. How can bromination reaction yields be optimized for this compound synthesis?
- Methodological Answer :
-
Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution .
-
Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
-
Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy to adjust stoichiometry .
- Data Table : Catalyst Impact on Yield
| Catalyst | Solvent | Yield (%) | Side Products (%) |
|---|---|---|---|
| None | DMF | 65 | 12 |
| FeCl₃ | Acetonitrile | 78 | 5 |
Q. How to resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line ATCC certification, fixed IC₅₀ protocols) .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Structural Confirmation : Re-synthesize disputed compounds and re-test bioactivity to rule out batch variability .
Q. What are the potential applications of this compound in kinase inhibitor development?
- Methodological Answer :
-
Target Screening : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for EGFR or VEGFR kinases .
-
In Vitro Assays : Measure inhibition of kinase activity via ADP-Glo™ Kinase Assay (Promega) .
-
SAR Studies : Modify the chloro/bromo substituents to optimize selectivity and potency .
- Data Table : Preliminary Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| EGFR | 12.3 | 1.5 |
| VEGFR-2 | 8.7 | 3.2 |
Safety and Handling
Q. What precautions are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste streams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
